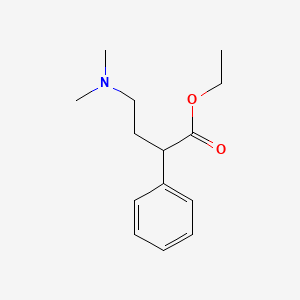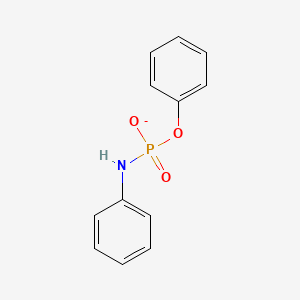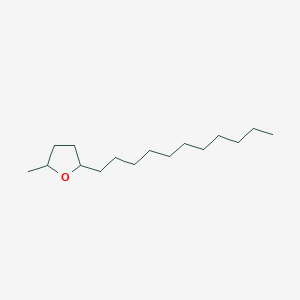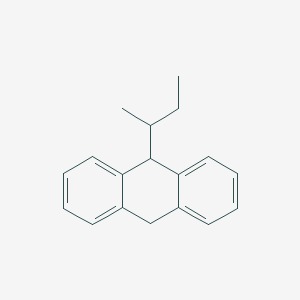
Anthracene, 9,10-dihydro-9-(1-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- is an organic compound with the chemical formula C18H20. It is a derivative of anthracene, characterized by the addition of a 1-methylpropyl group at the 9th position and hydrogenation at the 9th and 10th positions. This compound appears as a white to pale yellow solid and is known for its stability under normal conditions, although it can be sensitive to light and air oxidation .
準備方法
Synthetic Routes and Reaction Conditions
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- can be synthesized through the reaction of anthracene with 1-methylpropyl halides. The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: It can be further reduced to form more hydrogenated derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly used.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: More hydrogenated anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学的研究の応用
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of photophysical properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of anthracene, 9,10-dihydro-9-(1-methylpropyl)- involves its interaction with various molecular targets. It can participate in electron transfer reactions, making it useful in photophysical studies. The pathways involved often include the formation of reactive intermediates that can further react with other molecules .
類似化合物との比較
Similar Compounds
9,10-Dihydroanthracene: Similar in structure but lacks the 1-methylpropyl group.
9,10-Diphenylanthracene: Contains phenyl groups instead of the 1-methylpropyl group.
Anthracene: The parent compound without hydrogenation or additional substituents.
Uniqueness
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- is unique due to the presence of the 1-methylpropyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other anthracene derivatives and useful in specific applications where these properties are advantageous .
特性
CAS番号 |
10394-54-4 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC名 |
9-butan-2-yl-9,10-dihydroanthracene |
InChI |
InChI=1S/C18H20/c1-3-13(2)18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-11,13,18H,3,12H2,1-2H3 |
InChIキー |
DHAGCFGLSCAMQJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1C2=CC=CC=C2CC3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


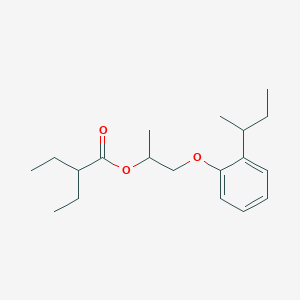
![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
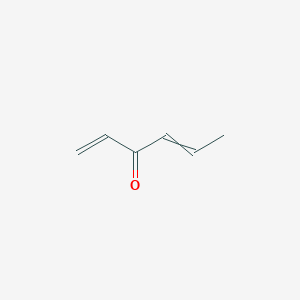
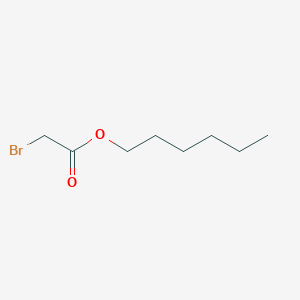
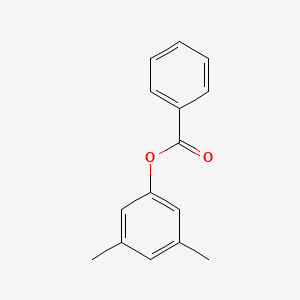




![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
